1-(4-Fluoro-2-nitrofenil)piperazina

Descripción general

Descripción

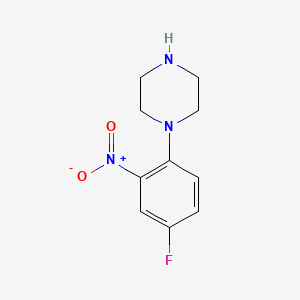

1-(4-Fluoro-2-nitrophenyl)piperazine is an organic compound with the molecular formula C10H12FN3O2. It is characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-nitrophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of piperazine derivatives, including 1-(4-Fluoro-2-nitrophenyl)piperazine. For instance, research has shown that piperazine derivatives can induce apoptosis in various cancer cell lines. A study evaluated the effects of synthesized piperazine compounds on human cancer cell lines, revealing significant cytotoxic effects against leukemia and solid tumors .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Fluoro-2-nitrophenyl)piperazine | MOLT-4 (leukemia) | 100 | Induces apoptosis |

| 1-(4-Nitrobenzenesulfonyl)-piperazine | A549 (lung cancer) | 75 | Inhibits cell proliferation |

| 1-(4-Chloro-2-nitrophenyl)piperazine | MCF-7 (breast cancer) | 50 | Modulates Bcl-2 protein levels |

Radioprotective Agents

Another promising application of piperazine derivatives is their potential as radioprotective agents. A study focused on synthesizing novel piperazine derivatives to mitigate DNA damage caused by ionizing radiation. The results indicated that certain derivatives exhibited significant radioprotective effects, enhancing cell viability post-radiation exposure .

Table 2: Radioprotective Effects of Piperazine Derivatives

| Compound Name | Cell Line Tested | Dose (µM) | Viability (%) Post-Irradiation |

|---|---|---|---|

| 1-(4-Fluoro-2-nitrophenyl)piperazine | MOLT-4 | 200 | 145 |

| Amifostine | MOLT-4 | 100 | 106 |

Structure-Activity Relationship Studies

The structural features of 1-(4-Fluoro-2-nitrophenyl)piperazine make it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry. Researchers can modify the nitro and fluoro groups to develop new compounds with enhanced biological activity or reduced toxicity .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of piperazine derivatives, including 1-(4-Fluoro-2-nitrophenyl)piperazine, and tested their efficacy against various cancer cell lines. The study found that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Case Study 2: Radioprotection Mechanism

A detailed investigation into the radioprotective properties of piperazine derivatives demonstrated that pre-treatment with these compounds before radiation exposure significantly increased cell survival rates. The study utilized flow cytometry to assess cell viability post-treatment, confirming the efficacy of these compounds in protecting against radiation-induced damage .

Métodos De Preparación

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine typically involves the reaction of 4-fluoro-2-nitroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Análisis De Reacciones Químicas

1-(4-Fluoro-2-nitrophenyl)piperazine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the piperazine ring are thought to play key roles in its biological activity, potentially affecting enzyme function and cellular processes .

Comparación Con Compuestos Similares

1-(4-Fluoro-2-nitrophenyl)piperazine can be compared with other similar compounds such as 1-(2-fluoro-4-nitrophenyl)piperazine. While both compounds share a similar core structure, the position of the fluorine and nitro groups can significantly affect their chemical and biological properties. The unique positioning of the substituents in 1-(4-Fluoro-2-nitrophenyl)piperazine may confer distinct reactivity and biological activity compared to its analogs .

Similar compounds include:

- 1-(2-fluoro-4-nitrophenyl)piperazine

- 1-(4-chloro-2-nitrophenyl)piperazine

- 1-(4-bromo-2-nitrophenyl)piperazine .

Actividad Biológica

1-(4-Fluoro-2-nitrophenyl)piperazine is a chemical compound characterized by a piperazine ring substituted with a 4-fluoro-2-nitrophenyl group. Its molecular formula is C₁₀H₁₂FN₃O₂, with a molecular weight of approximately 229.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and neuropharmacological contexts.

Synthesis and Characterization

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine typically involves the reaction of 4-fluoro-2-nitroaniline with piperazine under controlled conditions, often utilizing solvents such as ethanol or methanol and applying heat to enhance reaction rates. Characterization methods include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and thermal analysis techniques such as thermogravimetric analysis (TG-DTA) and differential scanning calorimetry (DSC) to assess stability and purity.

Antiviral Properties

Research indicates that 1-(4-Fluoro-2-nitrophenyl)piperazine exhibits significant antiviral activity. Molecular docking studies suggest that it may bind effectively to viral proteins, inhibiting their function and thus preventing viral replication. Notably, it has shown promise against the Tobacco Mosaic Virus, demonstrating efficacy in biological assays.

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems are under investigation, particularly its potential effects on serotonin and dopamine receptors. These interactions may position it as a candidate for psychopharmacological applications, warranting further pharmacological studies to elucidate its mechanism of action.

While the precise mechanism of action remains to be fully elucidated, it is believed that the nitro group and piperazine structure play critical roles in its biological activity. The compound may influence enzyme functions and cellular processes through specific molecular interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(4-Fluoro-2-nitrophenyl)piperazine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(2-Fluoro-4-nitrophenyl)piperazine | 0.83 | Different fluorine position affecting activity |

| tert-Butyl 4-(4-nitrophenyl)piperazine | 0.80 | Bulky tert-butyl group influencing solubility |

| 1-Boc-4-(4-Nitrophenyl)piperazine | 0.83 | Boc protecting group enhances stability |

This comparison illustrates how variations in substituent positions can lead to differing biological activities and chemical properties.

Study on Antiviral Activity

A study conducted on the antiviral properties of various piperazine derivatives included 1-(4-Fluoro-2-nitrophenyl)piperazine, which exhibited notable inhibition against viral replication in vitro. The study utilized molecular docking simulations alongside biological assays to validate the compound's efficacy against specific viral targets.

Neuropharmacological Investigation

In another investigation focusing on the neuropharmacological potential of piperazine derivatives, 1-(4-Fluoro-2-nitrophenyl)piperazine was assessed for its impact on neurotransmitter receptor binding. Preliminary results suggested an interaction profile that could indicate anxiolytic or antidepressant-like effects, although further research is necessary to confirm these findings.

Propiedades

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLKZRKXDCEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372058 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-46-3 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.